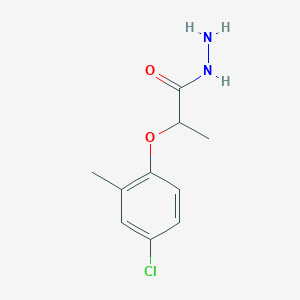

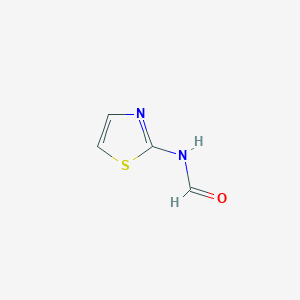

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid

Vue d'ensemble

Description

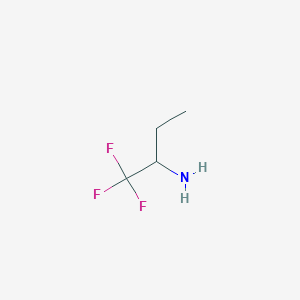

“®-3-Amino-3-(thiophen-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is also known as ATPA. The IUPAC name for this compound is 3-(3-thienyl)-beta-alanine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 332.7±32.0°C at 760 mmHg and a melting point of 208-210°C . It is recommended to be stored at 4°C and protected from light .Applications De Recherche Scientifique

Enzymatic Synthesis and Drug Development

- An enzymatic route to synthesize the (S)-amino acid derivative, a key intermediate for antidiabetic drug synthesis, showcased the utility of racemic amino acid resolution. This process involves (R)-amino acid oxidase and (S)-aminotransferase, demonstrating an efficient synthesis method with high enantiomeric excess, which is crucial for drug development (Chen et al., 2011).

Materials Science and Hydrogel Modification

- In materials science, phenylalanine ammonia-lyase immobilized on carboxylated single-walled carbon nanotubes was used for the kinetic resolution of racemic 2-amino-3-(thiophen-2-yl)propanoic acid, showcasing a method for creating enantiopure compounds. This demonstrates the compound's relevance in designing advanced materials with specific biological functions (Bartha-Vári et al., 2015).

Anticancer Research

- Novel Pt(II)-complexes synthesized from an alanine-based amino acid bearing a triazolyl-thione group showed moderate cytotoxic activity against cancer cells, indicating potential for dual action in cancer treatment due to the metal center and amino acid moiety. This highlights the compound's role in developing new anticancer agents (Riccardi et al., 2019).

Heterocyclic Chemistry

- The synthesis and evaluation of derivatives related to 2-amino-3-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids underscore their significance in creating low-toxic and highly active substances, highlighting the importance of 1,2,4-triazole derivatives in medicinal chemistry (Safonov, 2018).

Imaging and Diagnostic Agents

- The synthesis and positron emission tomography (PET) imaging evaluation of enantiomers for brain tumor imaging underscore the potential of thiophene-containing amino acids in developing novel diagnostic agents. This research demonstrates the compound's applicability in creating radiolabeled amino acids for tumor imaging (McConathy et al., 2010).

Mécanisme D'action

Target of Action

It is known that this compound is an alanine derivative , and amino acids and their derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones and supply fuel during exercise .

Mode of Action

As an alanine derivative, it may interact with its targets in a similar manner to other amino acids, influencing various biochemical processes .

Biochemical Pathways

Amino acids and their derivatives are known to play significant roles in various biochemical pathways, including protein synthesis and energy production .

Result of Action

As an alanine derivative, it may have similar effects to other amino acids, such as supporting protein synthesis and energy production .

Action Environment

Like other biochemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

®-3-Amino-3-(thiophen-3-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. The nature of these interactions often involves the formation of enzyme-substrate complexes, which facilitate the transfer of functional groups and the subsequent production of metabolic intermediates .

Cellular Effects

The effects of ®-3-Amino-3-(thiophen-3-yl)propanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in amino acid transport and metabolism, thereby altering the cellular uptake and utilization of amino acids. Additionally, ®-3-Amino-3-(thiophen-3-yl)propanoic acid can impact cell signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, ®-3-Amino-3-(thiophen-3-yl)propanoic acid exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific context. For instance, ®-3-Amino-3-(thiophen-3-yl)propanoic acid may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and reducing enzymatic activity. Conversely, it may activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of ®-3-Amino-3-(thiophen-3-yl)propanoic acid can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to ®-3-Amino-3-(thiophen-3-yl)propanoic acid has been associated with sustained changes in cellular metabolism and function, including alterations in metabolic flux and the accumulation of metabolic intermediates .

Dosage Effects in Animal Models

The effects of ®-3-Amino-3-(thiophen-3-yl)propanoic acid vary with different dosages in animal models. At low doses, this compound may exert beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the impact of the compound becomes significantly pronounced beyond a certain dosage level .

Metabolic Pathways

®-3-Amino-3-(thiophen-3-yl)propanoic acid is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the conversion of amino acids and the production of metabolic intermediates. These interactions can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of ®-3-Amino-3-(thiophen-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. The distribution of ®-3-Amino-3-(thiophen-3-yl)propanoic acid can also be influenced by its interactions with cellular membranes and other structural components .

Subcellular Localization

The subcellular localization of ®-3-Amino-3-(thiophen-3-yl)propanoic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can participate in metabolic reactions and influence mitochondrial function. The precise localization of ®-3-Amino-3-(thiophen-3-yl)propanoic acid can affect its interactions with other biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

(3R)-3-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVATYZQLTZOZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375918 | |

| Record name | (3R)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760941-22-8 | |

| Record name | (3R)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol](/img/structure/B1350283.png)

![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)